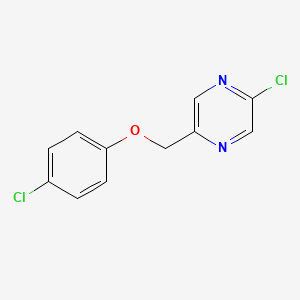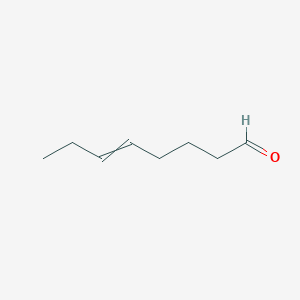
1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid is a complex organic compound characterized by the presence of a piperidine ring substituted with a 2-chloro-4-nitrobenzoyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-chlorobenzoyl chloride to introduce the nitro group. This is followed by the acylation of piperidine with the resulting 2-chloro-4-nitrobenzoyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.
化学反应分析
Types of Reactions: 1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Piperidines: From nucleophilic substitution reactions.
Esters: From esterification reactions.
科学研究应用
1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly those targeting neurological disorders.
Materials Science: It is used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用机制
The mechanism of action of 1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The piperidine ring provides structural stability and enhances binding affinity to the target molecules. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation .
相似化合物的比较
1-(4-Nitrobenzoyl)piperidine-4-carboxylic acid: Similar structure but lacks the chloro substituent.
2-Chloro-4-nitrobenzoic acid: Lacks the piperidine ring but shares the chloro and nitro substituents.
Piperidine-4-carboxylic acid: Lacks the benzoyl group but shares the piperidine and carboxylic acid functionalities.
Uniqueness: 1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid is unique due to the combination of the chloro and nitro substituents on the benzoyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific applications .
属性
分子式 |
C13H13ClN2O5 |
|---|---|
分子量 |
312.70 g/mol |
IUPAC 名称 |
1-(2-chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H13ClN2O5/c14-11-7-9(16(20)21)1-2-10(11)12(17)15-5-3-8(4-6-15)13(18)19/h1-2,7-8H,3-6H2,(H,18,19) |
InChI 键 |
KLCJKDGGJOAUAL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14089190.png)


![5-(2-hydroxy-3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14089208.png)
![N-(4-methylphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide](/img/structure/B14089212.png)
![1-(3-Butoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089213.png)

![2-(2-Hydroxyethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089230.png)
![2-(2-Hydroxyethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089238.png)


